Comparative Antiproliferative Potency: Didemnin B vs. Plitidepsin in Tumor Cell Lines
In the NCI-60 human tumor cell line panel, Didemnin B exhibits a mean GI50 of 13 nM, establishing a baseline potency for the didemnin class [1]. A structurally modified analog containing a [Ψ][CH2NH] amide bond surrogate between N-Me-Leu7 and Pro8 demonstrated comparable activity with a GI50 of 4 nM, indicating that certain side-chain modifications can preserve or modestly enhance potency relative to the parent compound [1]. Notably, plitidepsin (dehydrodidemnin B) has been reported to exhibit approximately 10-fold greater potency than Didemnin B across multiple tumor cell lines in independent studies, though direct head-to-head comparative data in identical assay conditions remain limited [2].
| Evidence Dimension | Growth inhibition (GI50) in NCI-60 human tumor cell panel |
|---|---|
| Target Compound Data | GI50 = 13 nM |
| Comparator Or Baseline | Didemnin B analog with [Ψ][CH2NH] surrogate: GI50 = 4 nM |
| Quantified Difference | Approximately 3.25-fold difference |
| Conditions | NCI-60 human tumor cell line panel, 48-hour exposure |
Why This Matters
This data establishes Didemnin B's baseline antiproliferative potency, providing a critical reference point for evaluating novel didemnin analogs and benchmarking cellular activity in mechanistic studies.
- [1] Ding X, Vera MD, Liang B, Zhao Y, Leonard MS, Joullié MM. Structure-activity relationships of side-chain modified didemnins. Bioorg Med Chem Lett. 2001;11(2):231-234. View Source
- [2] Erba E, Bergamaschi D, Bassano L, et al. Antiproliferative effect of dehydrodidemnin B (DDB), a depsipeptide isolated from Mediterranean tunicates. Cancer Lett. 1996;102(1-2):133-139. View Source
